molecular formula C21H24N2O4 B250460 N-ethyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide

N-ethyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide

カタログ番号: B250460
分子量: 368.4 g/mol
InChIキー: ZGXSREHVSDWZRL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-ethyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancers and autoimmune diseases. This compound has shown promising results in preclinical studies, and it is currently undergoing clinical trials.

作用機序

N-ethyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide works by inhibiting the activity of BTK, which is a key regulator of immune cell function. BTK is involved in the activation of various signaling pathways that are critical for the survival and proliferation of cancer cells and immune cells. By inhibiting BTK, this compound can block these signaling pathways and induce apoptosis in cancer cells, while also modulating the activity of immune cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the induction of apoptosis in cancer cells, the modulation of immune cell function, and the inhibition of various signaling pathways that are involved in cancer and autoimmune diseases. This compound has also been shown to have a favorable safety profile in preclinical studies.

実験室実験の利点と制限

One of the main advantages of N-ethyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide is its specificity for BTK, which makes it a promising candidate for cancer therapy and autoimmune diseases. However, this compound has some limitations, including its potential toxicity and the need for further optimization to improve its pharmacokinetic properties.

将来の方向性

There are several future directions for the development of N-ethyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide, including the optimization of its pharmacokinetic properties, the identification of potential biomarkers for patient selection, and the development of combination therapies that can enhance its efficacy. This compound has shown promising results in preclinical studies, and it is expected to undergo further clinical trials in the near future.

合成法

The synthesis of N-ethyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide involves several steps, including the coupling of 4-(tetrahydro-2-furanylmethoxy)benzoic acid with N-ethyl-4-aminobenzamide, followed by the addition of various reagents to produce the final product. The synthesis of this compound has been optimized to ensure high yield and purity.

科学的研究の応用

N-ethyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide has been extensively studied for its potential therapeutic applications in cancer and autoimmune diseases. It has been shown to inhibit the activity of various kinases, including BTK, which is involved in the regulation of immune cell function. This compound has also been shown to induce apoptosis in cancer cells, which makes it a promising candidate for cancer therapy.

特性

分子式

C21H24N2O4

分子量

368.4 g/mol

IUPAC名

N-ethyl-2-[[4-(oxolan-2-ylmethoxy)benzoyl]amino]benzamide

InChI

InChI=1S/C21H24N2O4/c1-2-22-21(25)18-7-3-4-8-19(18)23-20(24)15-9-11-16(12-10-15)27-14-17-6-5-13-26-17/h3-4,7-12,17H,2,5-6,13-14H2,1H3,(H,22,25)(H,23,24)

InChIキー

ZGXSREHVSDWZRL-UHFFFAOYSA-N

SMILES

CCNC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OCC3CCCO3

正規SMILES

CCNC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OCC3CCCO3

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。